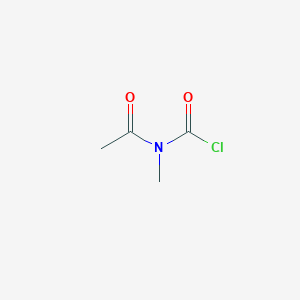

N-acetyl-N-methylcarbamoyl chloride

CAS No.: 21777-48-0

Cat. No.: VC6690826

Molecular Formula: C4H6ClNO2

Molecular Weight: 135.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21777-48-0 |

|---|---|

| Molecular Formula | C4H6ClNO2 |

| Molecular Weight | 135.55 |

| IUPAC Name | N-acetyl-N-methylcarbamoyl chloride |

| Standard InChI | InChI=1S/C4H6ClNO2/c1-3(7)6(2)4(5)8/h1-2H3 |

| Standard InChI Key | XHLLMVSEBKZODD-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

N-Acetyl-N-methylcarbamoyl chloride (systematic IUPAC name: N-acetyl-N-methylcarbamoyl chloride) is an acyl chloride derivative featuring both acetyl and methyl substituents on the carbamoyl nitrogen. Its molecular formula is inferred as C₅H₇ClNO₂, with a molar mass of 156.57 g/mol (calculated from structural analogs ). The compound’s structure integrates a reactive carbonyl chloride group (–COCl), enabling its participation in nucleophilic acyl substitution reactions.

Structural Analogs and Comparative Analysis

The closest analogs include:

-

N-Ethyl-N-methylcarbamoyl chloride (C₄H₈ClNO) , used in synthesizing rivastigmine.

-

N-Acetyl-N-(cyanomethyl)carbamoyl chloride (C₅H₅ClN₂O₂) , highlighting the versatility of carbamoyl chlorides in accommodating diverse substituents.

Key structural differences lie in the acetyl group (–COCH₃) replacing the ethyl or cyanomethyl groups, altering electronic and steric properties.

Synthesis and Reaction Pathways

Single-Pot Synthesis from Carboxylic Acids

A patented method for N,N-di-substituted carboxamides offers a plausible route for synthesizing N-acetyl-N-methylcarbamoyl chloride:

-

Reactants: Acetic acid (as the carboxylic acid) and methylcarbamoyl chloride.

-

Base: Tertiary organic bases (e.g., triethylamine or 1-methylimidazole) facilitate deprotonation.

The reaction proceeds via:

This method minimizes byproducts and avoids acidic gas emissions .

Derivatization Techniques

Derivatization strategies, such as those used for amino acid δ¹³C analysis , could adapt to stabilize N-acetyl-N-methylcarbamoyl chloride. For instance, methylation with anhydrous methanol/acetyl chloride (25:4 v/v) at 70°C for 1 hour enhances yield .

Physicochemical Properties

Predicted Properties

| Property | Value |

|---|---|

| Density | 1.15–1.20 g/cm³ |

| Boiling Point | 85–90°C at 40 mmHg |

| Vapor Pressure | ~2.0 mmHg at 25°C |

| Refractive Index | 1.450–1.460 |

| Solubility | Miscible with polar aprotic solvents (e.g., DMF, THF) |

Applications in Pharmaceutical Synthesis

Intermediate for Acetylcholinesterase Inhibitors

N-Ethyl-N-methylcarbamoyl chloride is a key intermediate for rivastigmine, a drug for Alzheimer’s disease . By analogy, N-acetyl-N-methylcarbamoyl chloride could synthesize analogs with modified pharmacokinetics.

Peptide Modification

Carbamoyl chlorides acetylate amine groups in peptides, altering solubility or bioactivity. For example, N-acetyl derivatives improve metabolic stability .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume